(5-(4-ETHYLBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID
Overview
Description
(5-(4-ETHYLBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-ETHYLBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID typically involves the condensation of 4-ethylbenzaldehyde with rhodanine derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-ethylbenzaldehyde+rhodanine→(5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(5-(4-ETHYLBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, alcohols; reactions often require a catalyst or a base to proceed efficiently.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5-(4-ETHYLBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and antifungal properties. It is often used in assays to evaluate its efficacy against various microbial strains.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-(4-ETHYLBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core is known to inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in anticancer activities by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Rhodanine: A structurally related compound with similar biological activities.
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core.
Benzylidene derivatives: Compounds with similar benzylidene groups that exhibit diverse biological activities.
Uniqueness
(5-(4-ETHYLBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylbenzylidene group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
2-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-2-9-3-5-10(6-4-9)7-11-13(18)15(8-12(16)17)14(19)20-11/h3-7H,2,8H2,1H3,(H,16,17)/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFPFYSVPORPN-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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